molecular formula C5H7N3O3 B13862739 5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid

5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13862739
M. Wt: 157.13 g/mol
InChI Key: PTPGSWZBQIIRTC-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound has a molecular formula of C5H7N3O3 and is characterized by a triazole ring substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst and is carried out under reflux conditions. The esterification process converts the carboxylic acid group into a methyl ester, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the triazole ring enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

5-methoxy-4-methyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C5H7N3O3/c1-8-3(4(9)10)6-7-5(8)11-2/h1-2H3,(H,9,10)

InChI Key

PTPGSWZBQIIRTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1OC)C(=O)O

Origin of Product

United States

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